molecular formula C12Br6Cl2O B019220 Dibenzofuran, hexabromodichloro- CAS No. 107207-36-3

Dibenzofuran, hexabromodichloro-

Cat. No. B019220
M. Wt: 710.5 g/mol
InChI Key: MVBWLVNSRHZQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzofuran is a heterocyclic organic compound. It is an aromatic compound that has two benzene rings fused to a central furan ring . All the numbered carbon atoms have a hydrogen atom bonded to each of them . It is a volatile white solid that is soluble in nonpolar organic solvents .


Synthesis Analysis

The synthesis of dibenzofurans starts with creating the C–O bond of the furan ring . In the following section, the formation of dibenzofurans by cyclizing diarylether derivatives is evoked . The last part of this update concerns the construction of dibenzofurans from benzofuran or phenol derivatives .


Molecular Structure Analysis

Dibenzofuran has a molecular formula of C12H8O . It has a molecular weight of 168.1913 . The structure consists of two benzene rings fused to a central furan ring .


Chemical Reactions Analysis

The production of dibenzofuran involves six elementary steps: the addition reaction, ring closure, the first H shift, C–C cleavage, the second H shift, and elimination of CH3 or H . The cleavage of the C–C bond is regarded as the rate-determining step for each pathway due to the extremely high barrier .


Physical And Chemical Properties Analysis

Dibenzofuran is a white, crystalline (sand-like) powder . It is derived from Coal Tar . It is used as an insecticide and to make other chemicals .

Safety And Hazards

Exposure to Dibenzofuran can cause skin irritation . It can also irritate the eyes, nose, and throat . Repeated contact may cause skin growths, rashes, and changes in skin color .

Future Directions

Future research could focus on the formation of dibenzofuran from reactions of benzofuran, benzothiophene, and indole with a cyclopentadienyl radical . Additionally, the synthesis of dibenzofurans by creating the C–O bond of the furan ring is a promising area of study .

properties

IUPAC Name

1,2,3,4,6,7-hexabromo-8,9-dichlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Br6Cl2O/c13-3-1-2-9(19)10(20)6(16)8(18)12(2)21-11(1)7(17)5(15)4(3)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBWLVNSRHZQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Br6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147952
Record name Dibenzofuran, hexabromodichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzofuran, hexabromodichloro-

CAS RN

107207-36-3
Record name Dibenzofuran, hexabromodichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107207363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, hexabromodichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzofuran, hexabromodichloro-
Reactant of Route 2
Reactant of Route 2
Dibenzofuran, hexabromodichloro-
Reactant of Route 3
Dibenzofuran, hexabromodichloro-
Reactant of Route 4
Dibenzofuran, hexabromodichloro-
Reactant of Route 5
Dibenzofuran, hexabromodichloro-
Reactant of Route 6
Dibenzofuran, hexabromodichloro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.